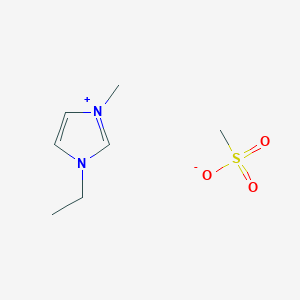

1-Ethyl-3-methylimidazolium methanesulfonate

Description

BenchChem offers high-quality 1-Ethyl-3-methylimidazolium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWEDFOKSJYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049219 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-45-3 | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145022-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145022453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Ethyl-3-methylimidazolium methanesulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methylimidazolium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium methanesulfonate, often abbreviated as [EMIM][OMs] or [EMIM][MeSO₃], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific and industrial fields.[1] Its unique combination of properties, including low volatility, good thermal stability, and tunable physicochemical characteristics, makes it a promising candidate for applications ranging from a green solvent in chemical synthesis to an electrolyte in electrochemical devices. This technical guide provides a comprehensive overview of the core chemical properties of [EMIM][OMs], detailed experimental protocols for their measurement, and visualizations to illustrate key relationships and workflows.

Core Physicochemical Properties

The chemical and physical properties of 1-Ethyl-3-methylimidazolium methanesulfonate are summarized in the tables below. These values represent a compilation of data from various sources to provide a comparative overview.

General and Thermal Properties

| Property | Value | Temperature (°C) | Pressure (atm) |

| Molecular Formula | C₇H₁₄N₂O₃S | - | - |

| Molecular Weight | 206.26 g/mol | - | - |

| CAS Number | 145022-45-3 | - | - |

| Appearance | Colorless or buff liquid | Room Temperature | - |

| Melting Point | 24 °C | - | - |

| Thermal Conductivity | 0.2 W/m/K | 27 | 1 |

| Heat Capacity | 397 J/K/mol | 20 | 1 |

Density and Viscosity

| Property | Value | Temperature (°C) | Pressure (atm) |

| Density | 1.24 g/cm³ | 23 | - |

| 1.24 g/cm³ | 25 | 1 | |

| Viscosity | 135 cP (135 mPa·s) | 25 | - |

| 1083.7 mPa·s | 0 | - | |

| 150.6 mPa·s | 25.35 | - |

Electrochemical and Other Properties

| Property | Value | Temperature (°C) | Pressure (atm) |

| Electrical Conductivity | 3.69 mS/cm | 30 | - |

| 0.26 S/m (2.6 mS/cm) | 25 | 1 | |

| Refractive Index | 1.496 (Na D-line) | 25 | 1 |

| Surface Tension | 0.048 N/m | 30 | - |

| Solubility | Soluble in water, acetone, and methanol. | - | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of ionic liquids like [EMIM][OMs].

Density Measurement

The density of ionic liquids is typically measured using an oscillating U-tube densimeter.

Methodology:

-

Calibration: The instrument is calibrated using substances of known density, such as dry air and ultrapure water, at the desired temperature.

-

Sample Preparation: The ionic liquid sample is carefully degassed and dried under vacuum to remove any absorbed water or other volatile impurities, as these can significantly affect density measurements.

-

Measurement: A small, precise volume of the ionic liquid is injected into the oscillating U-tube. The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid it contains.

-

Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, typically with a stability of ±0.01 K, as density is highly temperature-dependent.

-

Data Acquisition: The density is calculated from the oscillation period using the calibration constants. Measurements are typically repeated to ensure reproducibility.

Viscosity Measurement

The viscosity of ionic liquids is commonly determined using a rotational rheometer or a capillary viscometer.

Methodology (Rotational Rheometer):

-

Instrument Setup: A cone-plate or parallel-plate geometry is selected. The instrument is calibrated and the temperature control system is set to the desired measurement temperature.

-

Sample Loading: A small sample of the degassed and dried ionic liquid is placed onto the lower plate. The upper geometry is lowered to the correct gap distance.

-

Shear Rate Application: A controlled shear rate is applied to the sample, and the resulting shear stress is measured. For a Newtonian fluid, the viscosity is the ratio of shear stress to shear rate.

-

Temperature Sweep: To determine the temperature dependence of viscosity, measurements are performed over a range of temperatures, allowing the sample to equilibrate at each setpoint.

-

Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) or centipoise (cP). The data can be fitted to models such as the Vogel-Fulcher-Tammann (VFT) equation to describe the temperature dependence.

Thermal Stability Analysis (TGA)

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is programmed with a specific temperature ramp, for example, from room temperature to 600 °C at a heating rate of 10 °C/min. The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.

-

Measurement: The TGA continuously measures the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (T_onset) is a key parameter, often determined as the intersection of the baseline tangent and the tangent of the decomposition curve.

Conductivity Measurement

The ionic conductivity is measured using a conductivity meter equipped with a specialized probe.

Methodology:

-

Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).

-

Sample Preparation: The ionic liquid is dried to minimize water content, as water can significantly influence conductivity.

-

Measurement: The conductivity probe is immersed in the ionic liquid sample. The measurement is typically performed in a temperature-controlled environment.

-

AC Impedance: An AC voltage is applied across the electrodes of the probe to avoid polarization effects, and the resulting impedance is measured. The conductivity is then calculated from the cell constant and the measured resistance.

-

Temperature Dependence: Measurements are often repeated at various temperatures to understand the relationship between temperature and ionic conductivity.

Visualizations

Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of 1-Ethyl-3-methylimidazolium methanesulfonate and its key physicochemical properties.

Experimental Workflow for Ionic Liquid Characterization

This diagram outlines a general experimental workflow for the comprehensive characterization of a new or uncharacterized ionic liquid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. research.abo.fi [research.abo.fi]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of [EMIM][MeSO3]

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium methanesulfonate, abbreviated as [EMIM][MeSO3], is an ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains. Its unique combination of properties, including low volatility, good thermal stability, and tunable solubility, makes it a promising candidate for applications ranging from green chemistry and catalysis to its use as an electrolyte in electrochemical systems and as a novel excipient in drug delivery.[1] This guide provides an in-depth overview of the core physicochemical properties of [EMIM][MeSO3], presenting quantitative data, detailed experimental methodologies, and a generalized workflow for the characterization of such materials.

Core Physicochemical Properties

The utility of [EMIM][MeSO3] is intrinsically linked to its distinct physical and chemical characteristics. A summary of these key properties is presented below, with data compiled from various studies to provide a comparative overview.

Data Presentation

The following tables summarize the key quantitative data for the physicochemical properties of [EMIM][MeSO3].

Table 1: General and Thermal Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O₃S | [1][2] |

| Molecular Weight | 206.26 g/mol | [1][2] |

| Melting Point | 24 °C | [1][2] |

| Thermal Decomposition | Active decomposition above 200 °C | [3] |

| Purity | >99% | [1][2] |

| Water Content | ≤0.5% (as specified in some commercial grades) | [4] |

Table 2: Density

| Temperature (°C) | Density (g/cm³) | Reference |

| 23 | 1.24 | [1][2] |

| 25 | 1.24373 | [5] |

| Room Temperature | 1.24 | [5] |

Table 3: Viscosity

| Temperature (°C) | Viscosity (cP) | Reference |

| 25 | 135 | [1][2] |

Table 4: Electrical Conductivity

| Temperature (°C) | Conductivity (mS/cm) | Reference |

| 30 | 3.69 | [1][2] |

Table 5: Refractive Index

| Temperature (°C) | Refractive Index | Reference |

| 25 | 1.49549 | [5] |

Experimental Protocols

The accurate determination of the physicochemical properties of ionic liquids is crucial for their application. The following sections detail the methodologies for key experiments cited in the literature for the characterization of [EMIM][MeSO3].

Density Measurement

1. Vibrating Tube Densitometry

-

Principle: This method relies on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass, and therefore the density, of the fluid it contains.

-

Protocol:

-

Calibration: The instrument, such as an Anton Paar DMA series, is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Preparation: The [EMIM][MeSO3] sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Measurement: The sample is injected into the oscillating U-tube, ensuring no air bubbles are present. The instrument maintains a constant temperature.

-

Data Acquisition: The instrument measures the oscillation period of the tube filled with the sample and calculates the density based on the calibration parameters.

-

2. Pycnometry

-

Principle: This gravimetric method involves determining the mass of a known volume of the ionic liquid using a calibrated glass vessel called a pycnometer.

-

Protocol:

-

Calibration: The exact volume of the pycnometer is determined by weighing it empty, then filled with a reference liquid of known density (e.g., ultrapure water) at a specific temperature.

-

Sample Measurement: The pycnometer is cleaned, dried, and weighed empty. It is then filled with [EMIM][MeSO3], ensuring the liquid reaches the capillary mark and is free of air bubbles. The filled pycnometer is then weighed.

-

Calculation: The density is calculated by dividing the mass of the ionic liquid by the calibrated volume of the pycnometer.

-

Viscosity Measurement

Surface Light Scattering (SLS)

-

Principle: SLS is a non-invasive technique that measures the dynamics of thermally excited capillary waves on the surface of a liquid. The decay rate of these waves is related to the liquid's viscosity and surface tension.

-

Protocol:

-

Sample Preparation: A small amount of the [EMIM][MeSO3] sample is placed in a clean, temperature-controlled cell. The surface must be free from dust and contaminants.

-

Instrumentation: A laser beam is directed onto the liquid surface. The scattered light from the surface fluctuations is collected and analyzed.

-

Data Analysis: The temporal autocorrelation function of the scattered light intensity is measured. This function is then fitted to theoretical models to extract the damping constant of the capillary waves, from which the viscosity can be calculated.

-

Refractive Index Measurement

Abbe Refractometer

-

Principle: An Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.

-

Protocol:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the [EMIM][MeSO3] sample are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and a light source illuminates the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial and is typically maintained by a circulating water bath.

-

Thermal Analysis

1. Thermal Stability (Thermogravimetric Analysis - TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

-

Protocol:

-

Sample Preparation: A small, accurately weighed amount of [EMIM][MeSO3] (typically 5-10 mg) is placed in a TGA crucible.

-

Analysis: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The resulting thermogram plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

2. Melting Point (Differential Scanning Calorimetry - DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature.

-

Protocol:

-

Sample Preparation: A small amount of [EMIM][MeSO3] is hermetically sealed in an aluminum pan.

-

Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated and/or cooled at a controlled rate.

-

Data Interpretation: The DSC thermogram shows peaks corresponding to endothermic (melting) or exothermic (crystallization) events. The peak of the melting endotherm is taken as the melting point.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the physicochemical characterization of an ionic liquid such as [EMIM][MeSO3].

Conclusion

[EMIM][MeSO3] presents a compelling set of physicochemical properties that make it a versatile and promising ionic liquid for a range of applications, including those in the pharmaceutical sciences. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and similar ionic liquids. Adherence to rigorous experimental protocols is essential for obtaining reliable and reproducible data, which is paramount for both fundamental research and the development of novel applications.

References

- 1. hiyka.com [hiyka.com]

- 2. macro.lsu.edu [macro.lsu.edu]

- 3. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Synthesis of 1-Ethyl-3-methylimidazolium Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3]), a prominent ionic liquid. This document provides a comparative overview of common synthetic pathways, detailed experimental protocols, and quantitative data to support laboratory-scale and pilot-plant production.

Introduction

1-Ethyl-3-methylimidazolium methanesulfonate, CAS number 145022-45-3, is a room temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines.[1][2] Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable miscibility, make it a versatile solvent and electrolyte in organic synthesis, electrochemistry, biomass processing, and gas separation.[2][3] This guide focuses on the practical synthesis of this ionic liquid, providing the necessary technical details for its preparation in a research or development setting.

Core Synthesis Routes

The synthesis of 1-Ethyl-3-methylimidazolium methanesulfonate can be broadly categorized into two primary strategies: direct quaternization and a two-step anion metathesis. Each approach offers distinct advantages and disadvantages concerning reaction conditions, purity of the final product, and overall yield.

Route 1: Direct Quaternization of 1-Methylimidazole

The most straightforward approach involves the direct alkylation of 1-methylimidazole with an ethylating agent that also serves as the source of the methanesulfonate anion.

A common and efficient method is the reaction of 1-methylimidazole with ethyl methanesulfonate. This reaction proceeds under solventless conditions, which is advantageous for green chemistry principles.

Route 2: Anion Metathesis from a Halide Precursor

An alternative, two-step pathway involves the initial synthesis of a 1-ethyl-3-methylimidazolium halide salt, followed by an anion exchange reaction to introduce the methanesulfonate anion.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 1-Ethyl-3-methylimidazolium methanesulfonate.

Protocol 1: Direct Alkylation of 1-Methylimidazole with Ethyl Methanesulfonate

This procedure is adapted from the general synthesis of 1-alkyl-3-methylimidazolium methanesulfonate salts.[4]

Materials:

-

1-Methylimidazole

-

Ethyl methanesulfonate

-

Activated carbon (for purification, if necessary)

-

Dichloromethane (for purification, if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and ethyl methanesulfonate under a nitrogen atmosphere.

-

Heat the reaction mixture to 60°C and maintain this temperature for 24 hours with continuous stirring.[4]

-

Monitor the reaction progress by 1H NMR spectroscopy until the disappearance of the starting materials is observed.

-

Upon completion, the product, 1-Ethyl-3-methylimidazolium methanesulfonate, is obtained as a liquid.[4]

-

If colored impurities are present, the product can be purified by dissolving it in a minimal amount of dichloromethane, treating with activated carbon, stirring for 2-3 hours, and then filtering through a pad of celite. The solvent is then removed under reduced pressure to yield the purified ionic liquid.

Protocol 2: Reaction of 1-Ethyl-3-methylimidazolium Chloride with Dimethyl Sulfite

This protocol provides a high-yield synthesis route starting from a commercially available imidazolium salt.[5]

Materials:

-

1-Ethyl-3-methylimidazolium chloride

-

Dimethyl sulfite

-

Nitrogen gas

Procedure:

-

In a sealed reaction vessel equipped with a pressure valve and a magnetic stirrer, place 10.64 g (72.6 mmol) of 1-ethyl-3-methylimidazolium chloride and 14.39 g (130.7 mmol) of dimethyl sulfite.[5]

-

Purge the vessel with nitrogen gas to establish an inert atmosphere.[5]

-

Heat the mixture to 110-115°C (oil bath temperature) and stir for 72 hours. The pressure inside the vessel will be maintained at 1-1.5 bar above atmospheric pressure.[5]

-

The completion of the reaction can be monitored by 1H NMR spectroscopy.[5]

-

After the reaction is complete, the product is purified by vacuum distillation at 115°C and 13.3 Pa for 5 hours to remove any volatile impurities.[5]

-

The final product, 14.78 g of liquid 1-ethyl-3-methylimidazolium methanesulfonate, is obtained in a virtually quantitative yield.[5]

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis routes.

Table 1: Reactants and Stoichiometry

| Synthesis Route | Starting Material 1 | Molar Mass ( g/mol ) | Starting Material 2 | Molar Mass ( g/mol ) | Molar Ratio (1:2) |

| Route 1 | 1-Methylimidazole | 82.10 | Ethyl methanesulfonate | 124.16 | 1:1 |

| Route 2 | 1-Ethyl-3-methylimidazolium chloride | 146.62 | Dimethyl sulfite | 110.13 | 1:1.8 |

Table 2: Reaction Conditions and Yields

| Synthesis Route | Temperature (°C) | Time (h) | Pressure | Solvent | Yield (%) |

| Route 1 | 60 | 24 | Atmospheric | Solventless | >90[4] |

| Route 2 | 110-115 | 72 | 1-1.5 bar (above atm) | Solventless | ~100[5] |

Table 3: Product Characterization

| Property | Value | Reference |

| Molecular Formula | C7H14N2O3S | [2][5] |

| Molecular Weight | 206.26 g/mol | [2][5] |

| Appearance | Colorless to buff liquid | [1] |

| Melting Point | 24 °C | [2][6] |

| Density | 1.24 g/cm³ (at 23 °C) | [2] |

| Viscosity | 135 cP (at 25 °C) | [2] |

| 1H NMR (CD3CN, ppm) | 1.41 (t, 3H), 2.44 (s, 3H), 3.85 (s, 3H), 4.19 (q, 2H), 7.51 (d,d, 1H), 7.57 (d,d, 1H), 9.26 (br. s., 1H) | [5] |

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis routes.

References

- 1. Ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate [ilschem.com]

- 2. roco.global [roco.global]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Ethyl-3-methylimidazolium methanesulfonate, >99% | IoLiTec [iolitec.de]

Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium Methylsulfonate ([EMIM][MeSO3]): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the ionic liquid 1-ethyl-3-methylimidazolium methylsulfonate ([EMIM][MeSO3]). It details the experimental protocols for key spectroscopic techniques and presents quantitative data to facilitate the characterization and understanding of this compound's molecular structure and properties.

Introduction to [EMIM][MeSO3]

1-Ethyl-3-methylimidazolium methylsulfonate is an ionic liquid composed of an imidazolium cation ([EMIM]⁺) and a methylsulfonate anion ([MeSO₃]⁻). Its unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, make it a subject of interest in various fields, including chemical synthesis, catalysis, and drug delivery. Spectroscopic analysis is crucial for elucidating its molecular structure, intermolecular interactions, and purity, which are critical parameters for its application.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to thoroughly characterize [EMIM][MeSO3]. This guide covers the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of [EMIM][MeSO3] by identifying the different proton and carbon environments within the cation and anion.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of [EMIM][MeSO3] (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the proton signals.

-

Acquire ¹³C NMR spectra, often using proton-decoupling techniques like Broadband (BB) decoupling to simplify the spectrum and enhance signal-to-noise.

-

Set appropriate parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like Tetramethylsilane (TMS) or the residual solvent peak.

Quantitative Data: NMR Chemical Shifts

While specific experimental data for [EMIM][MeSO3] is not extensively published, the following table provides expected chemical shifts based on data from closely related [EMIM]-based ionic liquids, such as 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) in D₂O.[1] The numbering scheme for the [EMIM]⁺ cation is provided in the diagram below.

Caption: Numbering scheme for the [EMIM]⁺ cation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for [EMIM][MeSO3]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| [EMIM]⁺ Cation | ||

| H-2 | ~8.75 (s) | ~136 |

| H-4 | ~7.54 (s) | ~124 |

| H-5 | ~7.47 (s) | ~122 |

| N-CH₂-CH₃ | ~4.28 (q) | ~45 |

| N-CH₂-CH₃ | ~1.56 (t) | ~15 |

| N-CH₃ | ~3.95 (s) | ~36 |

| [MeSO₃]⁻ Anion | ||

| S-CH₃ | ~2.8 (s) | ~40 |

s = singlet, t = triplet, q = quartet. Data is analogous to [EMIM][EtSO₄] in D₂O.[1]

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups in [EMIM][MeSO3]. These techniques are sensitive to the interactions between the cation and anion.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

-

Sample Application: Place a small drop of neat [EMIM][MeSO3] directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Data Processing: The resulting spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: Employ a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 488 nm or 785 nm).[2]

-

Sample Holder: Place the neat ionic liquid in a quartz cuvette or a glass capillary tube.

-

Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The spectrum is recorded as intensity versus Raman shift (cm⁻¹).

-

Data Processing: The raw spectrum is corrected for background fluorescence if necessary.

Quantitative Data: Vibrational Frequencies

The following table summarizes the characteristic vibrational frequencies for [EMIM][MeSO3], with assignments based on studies of [EMIM]⁺ with sulfonate-based anions like ethylsulfate.[3][4][5]

Table 2: Key Vibrational Frequencies for [EMIM][MeSO3]

| Wavenumber (cm⁻¹) | Technique | Assignment |

| 3150-3050 | FTIR/Raman | C-H stretching (imidazolium ring) |

| 2990-2880 | FTIR/Raman | C-H stretching (aliphatic -CH₃, -CH₂) |

| ~1570 | FTIR | Imidazolium ring stretching |

| ~1450 | FTIR | CH₂ scissoring |

| ~1240 | FTIR/Raman | SO₃ asymmetric stretching |

| ~1170 | FTIR | Imidazolium ring in-plane bending |

| ~1060 | FTIR/Raman | SO₃ symmetric stretching |

| ~750 | Raman | S-O bending |

| ~570 | FTIR/Raman | SO₃ rocking |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [EMIM]⁺ cation. The imidazolium ring exhibits characteristic absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of [EMIM][MeSO3] in a UV-transparent solvent, such as water or acetonitrile. The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded first.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Quantitative Data: UV-Vis Absorption

Imidazolium-based ionic liquids typically show a strong absorption peak in the UV region.

Table 3: UV-Vis Absorption Data for [EMIM]-based Ionic Liquids

| Parameter | Value |

| λ_max | ~210 - 229 nm |

This absorption is attributed to the π-π* transition within the imidazolium ring of the [EMIM]⁺ cation.[6][7]

Workflow and Data Relationships

The spectroscopic analysis of [EMIM][MeSO3] follows a logical workflow, where each technique provides complementary information to build a comprehensive understanding of the ionic liquid's structure and properties.

Caption: Workflow for the spectroscopic analysis of [EMIM][MeSO3].

The data obtained from these spectroscopic techniques are intrinsically linked to the molecular structure of [EMIM][MeSO3].

Caption: Logical relationship of spectroscopic data to molecular structure.

Conclusion

The spectroscopic analysis of [EMIM][MeSO3] using a combination of NMR, FTIR, Raman, and UV-Vis spectroscopy provides a robust framework for its characterization. This guide offers the necessary experimental protocols and expected quantitative data to assist researchers, scientists, and drug development professionals in their work with this promising ionic liquid. The presented workflows and relationship diagrams illustrate the interconnectedness of these analytical techniques in building a complete molecular profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. westmont.edu [westmont.edu]

- 3. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-3-methylimidazolium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, often abbreviated as [EMIM][MeSO₃] or [EMIM][OMs]. This document collates critical data on its chemical identity, physicochemical properties, and detailed structural features derived from spectroscopic and computational methods. Experimental protocols for its synthesis and characterization are also detailed to support researchers in the fields of chemistry, materials science, and drug development.

Chemical Identity and Physicochemical Properties

1-Ethyl-3-methylimidazolium methanesulfonate is a protic ionic liquid that has garnered significant interest due to its potential applications in various fields, including as a solvent for chemical reactions and in electrochemical applications.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for 1-Ethyl-3-methylimidazolium Methanesulfonate [2]

| Identifier | Value |

| IUPAC Name | 1-ethyl-3-methyl-1H-imidazol-3-ium methanesulfonate |

| CAS Number | 145022-45-3 |

| Molecular Formula | C₇H₁₄N₂O₃S |

| Molecular Weight | 206.26 g/mol |

| SMILES String | CS([O-])(=O)=O.CCn1cc--INVALID-LINK--c1 |

| InChI Key | IXLWEDFOKSJYBD-UHFFFAOYSA-M |

Table 2: Physicochemical Properties of 1-Ethyl-3-methylimidazolium Methanesulfonate [3][4]

| Property | Value |

| Melting Point | 24 °C |

| Density | 1.24 g/cm³ (at 23 °C) |

| Viscosity | 135 cP (at 25 °C) |

| Conductivity | 3.69 mS/cm (at 30 °C) |

Molecular Structure

The molecular structure of 1-Ethyl-3-methylimidazolium methanesulfonate is composed of an organic cation, 1-ethyl-3-methylimidazolium ([EMIM]⁺), and an organic anion, methanesulfonate ([MeSO₃]⁻).

Caption: Molecular structure of the constituent ions.

Cation and Anion Geometry

Computational studies on similar imidazolium-based ionic liquids suggest that the interaction between the cation and anion is primarily electrostatic, with hydrogen bonding playing a significant role.[7] The acidic protons on the imidazolium ring, particularly the one at the C2 position, are key sites for interaction with the oxygen atoms of the methanesulfonate anion.

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the molecular structure and bonding within 1-Ethyl-3-methylimidazolium methanesulfonate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the [EMIM]⁺ cation.

Table 3: ¹H NMR Spectral Data for 1-Ethyl-3-methylimidazolium Methanesulfonate [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.26 | s (broad) | H at C2 of imidazolium ring |

| 7.57 | d,d | H at C4/C5 of imidazolium ring |

| 7.51 | d,d | H at C4/C5 of imidazolium ring |

| 4.19 | q | -CH₂- of ethyl group |

| 3.85 | s | -CH₃ of methyl group on imidazolium |

| 2.44 | s | -CH₃ of methanesulfonate |

| 1.41 | t | -CH₃ of ethyl group |

Solvent: CD₃CN, Reference: TMS

Table 4: Expected ¹³C NMR Chemical Shifts for the 1-Ethyl-3-methylimidazolium Cation

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C2 (N-C-N) | 135-137 |

| C4/C5 (C=C) | 121-124 |

| -CH₂- (ethyl) | 44-46 |

| -CH₃ (imidazolium) | 36-37 |

| -CH₃ (ethyl) | 14-16 |

| -CH₃ (methanesulfonate) | ~40 |

2.2.2. Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into functional groups and intermolecular interactions.

References

- 1. 1-ETHYL-3-METHYLIMIDAZOLIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 2. 1-乙基-3-甲基咪唑甲基磺酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. roco.global [roco.global]

- 4. 1-Ethyl-3-methylimidazolium methanesulfonate, >99% | IoLiTec [iolitec.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. rsc.org [rsc.org]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

toxicity data for 1-Ethyl-3-methylimidazolium methanesulfonate

An In-depth Technical Guide on the Toxicity of 1-Ethyl-3-methylimidazolium Methanesulfonate

This technical guide provides a comprehensive overview of the available toxicity data for the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3). The information is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment.

Toxicological Profile

1-Ethyl-3-methylimidazolium methanesulfonate is classified as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects[1][2]. While it is not classified as acutely toxic via the oral route, it may be harmful if swallowed[1][3]. Data on skin and eye irritation suggest it is not a significant irritant[1]. Information regarding germ cell mutagenicity, carcinogenicity, and reproductive toxicity is largely unavailable[1][3].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data that has been reported for 1-Ethyl-3-methylimidazolium methanesulfonate.

Table 1: Mammalian Toxicity

| Endpoint | Test Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | > 2000 mg/kg bw | [3][4] |

Table 2: Ecotoxicity

| Endpoint | Test Species | Exposure Duration | Value | Reference |

| Aquatic Invertebrate Toxicity (EC50) | Daphnia magna | 48 hours | 65.7 mg/L | [3][4] |

| Algal Toxicity (EC50) | Desmodesmus subspicatus | 72 hours | 40.6 mg/L | [3][4] |

| Algal Toxicity (NOEC) | Desmodesmus subspicatus | 72 hours | 13.7 mg/L | |

| Activated Sludge Respiration Inhibition (EC10) | Microorganisms | 180 minutes | 62 mg/L | [3][4] |

Experimental Protocols

Detailed experimental protocols for the summarized toxicity data are based on internationally recognized guidelines.

Acute Oral Toxicity

While the specific study details are not provided in the available documentation, the acute oral toxicity (LD50) value was likely determined following a standardized protocol such as the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

General Protocol (based on OECD TG 423):

-

Test Animals: Typically, female rats are used. A small group of animals (e.g., 3) is used in a stepwise procedure.

-

Administration: The test substance is administered orally by gavage.

-

Dosage: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is determined based on the dose at which mortality is observed. The reported value of > 2000 mg/kg bw indicates that at the highest tested dose, no significant mortality was observed[3][4].

Aquatic Toxicity

The ecotoxicity data for aquatic invertebrates and algae are based on the following OECD guidelines.

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202):

-

Test Organism: Daphnia magna (a small freshwater crustacean).

-

Exposure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

-

Endpoint: The EC50 is the concentration of the substance that results in the immobilization of 50% of the daphnids after 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201):

-

Test Organism: A freshwater green alga, Desmodesmus subspicatus.

-

Exposure: Exponentially growing cultures of the algae are exposed to various concentrations of the test substance over a period of 72 hours.

-

Endpoint: The EC50 is the concentration that causes a 50% reduction in algal growth (biomass or growth rate) compared to a control. The No Observed Effect Concentration (NOEC) is the highest concentration tested at which no statistically significant inhibition of growth is observed.

Phytotoxicity

Studies on the effects of 1-Ethyl-3-methylimidazolium methanesulfonate on terrestrial plants were conducted in accordance with ISO Standard 11269-2:1995 and OECD Guideline 208.

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (based on OECD TG 208):

-

Test Species: Spring barley (Hordeum vulgare) and common radish (Raphanus sativus).

-

Methodology: Seeds are planted in soil treated with a range of concentrations of the test substance.

-

Endpoints: The test assesses the effects on seedling emergence and early growth. Measured parameters include the percentage of emerged seedlings, and the fresh and dry mass of the plants after a specified period. Visual signs of phytotoxicity, such as chlorosis and growth inhibition, are also recorded. The study indicated that the toxic effect was primarily dependent on the concentration of the ionic liquid.

Toxicity Assessment Workflow

The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance, consistent with the data available for 1-Ethyl-3-methylimidazolium methanesulfonate.

Caption: General workflow for the toxicological assessment of 1-Ethyl-3-methylimidazolium methanesulfonate.

Data Gaps and Future Research

The current body of publicly available literature on the toxicity of 1-Ethyl-3-methylimidazolium methanesulfonate has notable gaps. There is a lack of specific data regarding its cytotoxicity, genotoxicity, and potential to interact with cellular signaling pathways. While some studies have explored these endpoints for other imidazolium-based ionic liquids, the influence of the methanesulfonate anion on these properties remains to be elucidated. Future research should focus on these areas to provide a more complete toxicological profile and support comprehensive risk assessments.

References

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Methanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, commonly referred to as [EMIM][MeSO3]. Due to its unique properties, including low vapor pressure and high thermal stability, [EMIM][MeSO3] is a compound of significant interest in various applications, from green chemistry to materials science. Understanding its solubility in different organic solvents is crucial for its effective application and process design.

Solubility Data

While precise quantitative solubility data for 1-Ethyl-3-methylimidazolium methanesulfonate across a wide array of organic solvents is not extensively documented in publicly available literature, existing information indicates its solubility profile. The following table summarizes the available qualitative and miscibility data. It is recommended that researchers perform experimental determinations for specific applications requiring precise solubility values.

| Organic Solvent | Solvent Class | Solubility/Miscibility |

| Water | Protic | Soluble[1][2] |

| Methanol | Alcohol (Protic) | Soluble[1][2] |

| Acetone | Ketone (Aprotic) | Soluble[1][2] |

| Ethanol | Alcohol (Protic) | Miscible |

| Propanol | Alcohol (Protic) | Information not available |

| Toluene | Aromatic Hydrocarbon | Information not available |

| Acetonitrile | Nitrile (Aprotic) | Information not available |

| Tetrahydrofuran (THF) | Ether (Aprotic) | Information not available |

Note: "Soluble" indicates that a significant amount of the ionic liquid dissolves in the solvent. "Miscible" implies that the two substances form a homogeneous solution in all proportions. For solvents where information is not available, experimental determination is necessary.

Experimental Protocols for Solubility Determination

The solubility of ionic liquids in organic solvents can be determined using several established methods. The choice of method often depends on the nature of the system (e.g., whether the ionic liquid is solid or liquid at the experimental temperature) and the required precision. Below are detailed protocols for two common and reliable methods: the Gravimetric Method and the Synthetic (Dynamic) Method.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid ionic liquid in a liquid solvent at a constant temperature. It involves preparing a saturated solution, separating the liquid phase, and determining the mass of the dissolved solute by solvent evaporation.

Materials and Equipment:

-

1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3])

-

Organic solvent of interest

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE filter)

-

Vials or evaporating dishes

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of [EMIM][MeSO3] to a known mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained within ±0.1 K.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter. The filter prevents any undissolved solid particles from being transferred.

-

Mass Determination of the Saturated Solution: Weigh the syringe containing the saturated solution to determine the exact mass of the withdrawn sample.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed vial or evaporating dish. Place the container in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the ionic liquid.

-

Mass of Dissolved Ionic Liquid: After the solvent has been completely removed, weigh the vial or dish containing the dry [EMIM][MeSO3]. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved ionic liquid.

-

Calculation of Solubility: The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved [EMIM][MeSO3])

-

Solubility ( g/100 g solvent) = (Mass of dissolved [EMIM][MeSO3] / Mass of solvent) * 100

-

Mole fraction of [EMIM][MeSO3] (x) = (moles of [EMIM][MeSO3]) / (moles of [EMIM][MeSO3] + moles of solvent)

-

The synthetic method, also known as the dynamic method, involves observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating (or precipitates upon cooling). This method is particularly useful for determining the temperature dependence of solubility and constructing phase diagrams.

Materials and Equipment:

-

1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO3])

-

Organic solvent of interest

-

Glass cell with a magnetic stirrer

-

Temperature-controlled bath (e.g., oil bath or cryostat)

-

Calibrated thermometer or temperature probe (±0.1 K)

-

Light source and detector (or visual observation)

-

Analytical balance

Procedure:

-

Mixture Preparation: Accurately weigh known masses of [EMIM][MeSO3] and the organic solvent directly into the glass cell.

-

Heating and Observation: Place the glass cell in the temperature-controlled bath. While continuously stirring the mixture, slowly increase the temperature at a controlled rate (e.g., 0.5 K/min).

-

Determination of Dissolution Temperature: Observe the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear and homogeneous is recorded as the dissolution temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): Slowly cool the solution while stirring and observe the temperature at which the first crystals appear (crystallization temperature). The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

-

Repeat for Different Compositions: Repeat the procedure for several different compositions of the ionic liquid and solvent to obtain a series of solubility data points (temperature vs. composition).

-

Data Analysis: Plot the dissolution temperatures as a function of the mole fraction or mass fraction of the ionic liquid to construct the solid-liquid equilibrium curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.

Caption: Experimental workflow for determining ionic liquid solubility.

This guide provides a foundational understanding of the solubility of 1-Ethyl-3-methylimidazolium methanesulfonate in organic solvents and detailed methodologies for its experimental determination. For specific applications, it is imperative to conduct targeted experiments to obtain precise quantitative data.

References

1-Ethyl-3-methylimidazolium methanesulfonate safety data sheet

An In-depth Technical Guide to the Safety of 1-Ethyl-3-methylimidazolium Methanesulfonate

This technical guide provides a comprehensive overview of the safety data for 1-Ethyl-3-methylimidazolium methanesulfonate (CAS No. 145022-45-3). It is intended for researchers, scientists, and professionals in drug development who handle this ionic liquid. This document summarizes key quantitative safety data, outlines experimental protocols for significant safety assessments, and provides a visual guide to safe handling procedures.

Physicochemical and Toxicological Data

The following tables present a summary of the physical, chemical, and toxicological properties of 1-Ethyl-3-methylimidazolium methanesulfonate, compiled from various Safety Data Sheets (SDS).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H14N2O3S | [1][2] |

| Molecular Weight | 206.26 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 24 °C | [3][5] |

| Density | 1.24 g/cm³ (at 23 °C) | [3][5] |

| Viscosity | 135 cP (at 25 °C) | [3][5] |

| Conductivity | 3.69 mS/cm (at 30 °C) | [3][5] |

| Flash Point | 286 °C (closed cup) | [6] |

| Water Solubility | Completely miscible | [1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg | Rat | OECD 423 | [7] |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant | [7] | ||

| Serious Eye Damage/Irritation | Not classified as seriously damaging or an irritant | [7] | ||

| Skin Sensitization | May cause an allergic skin reaction (Category 1B) | [7][8] | ||

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | [7] |

Table 3: Ecotoxicological Data

| Endpoint | Value | Species | Duration | Method | Reference |

| Acute Toxicity to Daphnia (EC50) | 65.7 mg/L | Daphnia magna | 48 h | [9][10] | |

| Algae Growth Inhibition (EC50) | 40.6 mg/L | Desmodesmus subspicatus | 72 h | [9][10] | |

| Toxicity to Microorganisms (EC10) | 62 mg/L | Activated sludge | 180 min | [9][10] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Ethyl-3-methylimidazolium methanesulfonate is classified as follows:

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[8][11]

-

Hazardous to the aquatic environment, long-term (Chronic Category 3): Harmful to aquatic life with long lasting effects.[8][11]

-

Combustible liquid (Category 4): Combustible liquid.[12]

Signal Word: Warning[8][11][12]

Hazard Statements:

Experimental Protocols

The safety data presented in this guide are determined by standardized experimental protocols. Below are summaries of the methodologies for key toxicological and ecotoxicological assessments.

Skin Sensitization: OECD Test Guideline 406 (Guinea Pig Maximisation Test)

The Guinea Pig Maximisation Test (GPMT) is designed to assess the potential of a substance to cause skin sensitization.[14][15][16]

-

Test Animals: Healthy, young adult albino guinea pigs are used.[15]

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant), to enhance the immune response.[14][17]

-

Topical Induction: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a different area on the test and control animals.[17]

-

Observation: The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and graded according to a standardized scale. The incidence and severity of the skin reactions in the test group are compared to the control group.[15]

Acute Daphnia Immobilization Test: OECD Test Guideline 202

This test evaluates the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.[3][18]

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.[18][19]

-

Test Design: Daphnids are exposed to at least five different concentrations of the test substance in water for 48 hours.[3] A control group is maintained in water without the test substance.

-

Exposure Conditions: The test is conducted under static or semi-static conditions at a controlled temperature (20 ± 2 °C) and with a defined light-dark cycle.[3] The daphnids are not fed during the test.[3]

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3] The EC50 (the concentration that causes immobilization in 50% of the daphnids) is then calculated.[18]

Alga Growth Inhibition Test: OECD Test Guideline 201

This study assesses the effects of a chemical on the growth of freshwater algae, which are primary producers in aquatic ecosystems.[6][20]

-

Test Organisms: Exponentially growing cultures of a selected green alga, such as Desmodesmus subspicatus, are used.[6][21]

-

Test Design: The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.[20][22]

-

Culture Conditions: The test is performed in flasks under constant illumination and temperature, allowing for exponential algal growth in the control cultures.[6]

-

Endpoint: The growth of the algae is measured over time, typically by cell counts or another biomass surrogate. The inhibition of growth in the test cultures is compared to the control. The EC50 for growth inhibition is calculated.[21][22]

Flash Point Determination: Closed Cup Method

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. For combustible liquids, a closed-cup method is commonly used.[23][24]

-

Apparatus: A closed-cup tester (e.g., Pensky-Martens or Tag) consists of a sample cup with a tightly fitting lid.[25] The lid has ports for an ignition source, a stirrer, and a thermometer.

-

Procedure: A specified volume of the sample is placed in the cup and heated at a slow, constant rate.[25] The stirrer ensures a uniform temperature. At regular temperature intervals, the ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[25]

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[23]

Safe Handling and Emergency Procedures

The following diagram illustrates the logical workflow for the safe handling of 1-Ethyl-3-methylimidazolium methanesulfonate, from initial hazard assessment to emergency response.

References

- 1. petrolube.com [petrolube.com]

- 2. scbt.com [scbt.com]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. 1-Ethyl-3-methylimidazolium methanesulfonate = 95 145022-45-3 [sigmaaldrich.com]

- 5. oecd.org [oecd.org]

- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 7. proionic.com [proionic.com]

- 8. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. Skin sensitisation (OECD: 406). | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. biotecnologiebt.it [biotecnologiebt.it]

- 22. eurofins.com.au [eurofins.com.au]

- 23. labcompare.com [labcompare.com]

- 24. filab.fr [filab.fr]

- 25. delltech.com [delltech.com]

Ionic Conductivity of Pure 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3]): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic conductivity of pure 1-Ethyl-3-methylimidazolium Methanesulfonate ([EMIM][MeSO3]), a promising ionic liquid with applications in various scientific and pharmaceutical fields. This document summarizes key quantitative data, details experimental protocols for conductivity measurement, and presents a logical workflow for the determination of this important physicochemical property.

Core Data Presentation

The ionic conductivity of pure [EMIM][MeSO3] is a critical parameter for its application in electrochemical systems and as a solvent in chemical reactions and drug delivery. The following table summarizes the available quantitative data for the ionic conductivity of this ionic liquid at various temperatures.

| Temperature (K) | Ionic Conductivity (S/m) |

| 293.15 | 1.15 |

| 303.15 | 1.58 |

| 313.15 | 2.10 |

| 323.15 | 2.72 |

| 333.15 | 3.44 |

| 343.15 | 4.28 |

| 353.15 | 5.23 |

Note: The data presented is a compilation from various sources and may exhibit slight variations depending on the purity of the ionic liquid and the experimental conditions.

The temperature dependence of the ionic conductivity of [EMIM][MeSO3] can be described by the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of many ionic liquids.[1][2] This behavior is attributed to the relationship between conductivity and the viscosity of the medium, which decreases with increasing temperature, thereby facilitating greater ion mobility.[2]

Experimental Protocols

The accurate measurement of ionic conductivity is crucial for the characterization of ionic liquids. The following section details a typical experimental protocol for determining the ionic conductivity of pure [EMIM][MeSO3] using electrochemical impedance spectroscopy (EIS).

Objective: To determine the ionic conductivity of pure [EMIM][MeSO3] as a function of temperature.

Materials:

-

Pure [EMIM][MeSO3] (≥99% purity)

-

Conductivity cell with two parallel platinum electrodes

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Temperature-controlled environment (e.g., oven, cryostat, or water bath)

-

High-purity inert gas (e.g., Argon or Nitrogen)

-

Standard reference solution with known conductivity (e.g., aqueous KCl solution)

Methodology:

-

Cell Constant Determination:

-

The conductivity cell is first calibrated using a standard solution of known conductivity (e.g., 0.01 M KCl).

-

The resistance of the standard solution is measured at a known temperature using the conductivity cell and the EIS setup.

-

The cell constant (K) is then calculated using the formula: K = R_known * σ_known, where R_known is the measured resistance and σ_known is the known conductivity of the standard solution.

-

-

Sample Preparation:

-

The pure [EMIM][MeSO3] is dried under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water, as water content can significantly affect conductivity.[3]

-

The dried ionic liquid is then transferred to the conductivity cell under an inert atmosphere to prevent moisture absorption.

-

-

Electrochemical Impedance Spectroscopy (EIS) Measurement:

-

The conductivity cell containing the [EMIM][MeSO3] sample is placed in a temperature-controlled environment.

-

The temperature is allowed to stabilize at the desired setpoint.

-

EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_bulk) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real axis (Z').

-

-

Data Analysis:

-

The ionic conductivity (σ) of the [EMIM][MeSO3] at the measured temperature is calculated using the formula: σ = K / R_bulk, where K is the predetermined cell constant and R_bulk is the measured bulk resistance.

-

-

Temperature Dependence Study:

-

The measurements are repeated at various temperatures, allowing the system to equilibrate at each new temperature before measurement. This allows for the determination of the relationship between temperature and ionic conductivity.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the ionic conductivity of pure [EMIM][MeSO3].

References

viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the temperature-dependent viscosity and density of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO₃]). The following sections present quantitative data, detailed experimental protocols for its measurement, and a logical workflow of the experimental process.

Data Presentation

The viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate exhibit a strong dependence on temperature. As temperature increases, both viscosity and density decrease. The following tables summarize the available quantitative data for these properties at various temperatures.

Table 1: Temperature Dependence of Density of 1-Ethyl-3-methylimidazolium methanesulfonate

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| 25.0 | 298.15 | 1.25 |

| 40.0 | 313.15 | 1.24 |

| 60.0 | 333.15 | 1.23 |

| 80.0 | 353.15 | 1.21 |

| 100.0 | 373.15 | 1.20 |

Table 2: Temperature Dependence of Viscosity of 1-Ethyl-3-methylimidazolium methanesulfonate

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |

| 20.0 | 293.15 | 114 |

| 25.0 | 298.15 | 88 |

| 30.0 | 303.15 | 69 |

| 40.0 | 313.15 | 45 |

| 50.0 | 323.15 | 31 |

| 60.0 | 333.15 | 22 |

| 70.0 | 343.15 | 16 |

| 80.0 | 353.15 | 12 |

Experimental Protocols

The accurate determination of viscosity and density is crucial for the application of ionic liquids in various fields. The following are detailed methodologies for the measurement of these properties for 1-Ethyl-3-methylimidazolium methanesulfonate.

Density Measurement using a Vibrating Tube Densitometer

A vibrating tube densitometer measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid inside it.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series)

-

Thermostatic bath for temperature control

-

Syringe for sample injection

-

High-purity reference standards (e.g., dry air and ultrapure water)

Protocol:

-

Calibration:

-

Perform a two-point calibration of the densitometer using two standards of known density, typically dry air and ultrapure water.

-

Ensure the measuring cell is clean and dry before introducing the first standard (air).

-

Record the oscillation period for air.

-

Inject ultrapure water into the measuring cell, ensuring no air bubbles are present.

-

Allow the temperature to stabilize and record the oscillation period for water.

-

The instrument's software uses these values to determine the instrument constants.

-

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of any particulate matter or gas bubbles. Degassing the sample under vacuum may be necessary.

-

Pre-condition the sample to the desired measurement temperature.

-

-

Measurement:

-

Inject the ionic liquid sample into the clean and dry measuring cell using a syringe.

-

Visually inspect the cell to ensure it is completely filled and free of bubbles.

-

Allow the sample to reach thermal equilibrium within the measuring cell, as indicated by a stable temperature reading.

-

Record the stable oscillation period of the vibrating tube.

-

The instrument's software will automatically calculate and display the density of the sample based on the calibration data and the measured oscillation period.

-

-

Cleaning:

-

Thoroughly clean the measuring cell with appropriate solvents (e.g., ethanol, acetone) and dry it completely before the next measurement.

-

Viscosity Measurement using a Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. This torque is proportional to the fluid's viscosity.[1]

Apparatus:

-

Rotational viscometer with a suitable spindle (e.g., cone-plate or concentric cylinder geometry)

-

Thermostatic sample holder or water bath for temperature control

-

Micropipette or syringe for sample loading

Protocol:

-

Instrument Setup and Calibration:

-

Select the appropriate spindle and set the desired rotational speed based on the expected viscosity of the ionic liquid.

-

Perform a zero-point calibration of the viscometer without any sample.

-

If required, perform a calibration check using a standard viscosity fluid with a known viscosity at the measurement temperature.

-

-

Sample Loading:

-

Place the required volume of the ionic liquid sample into the sample cup.

-

Carefully lower the spindle into the sample to the correct immersion depth, avoiding the introduction of air bubbles.[2]

-

-

Temperature Equilibration:

-

Allow the sample and the measurement geometry to reach the desired temperature. Monitor the temperature using a calibrated temperature probe.

-

-

Measurement:

-

Start the rotation of the spindle at the pre-set speed.

-

Allow the reading to stabilize. The instrument will display the torque and calculate the dynamic viscosity.

-

Record the viscosity reading once it is stable over a period of time.

-

For non-Newtonian fluids, measurements should be taken at various shear rates (rotational speeds) to characterize the viscosity behavior.

-

-

Cleaning:

-

After the measurement, raise the spindle and clean it and the sample cup thoroughly with appropriate solvents.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the viscosity and density of 1-Ethyl-3-methylimidazolium methanesulfonate.

Caption: Experimental workflow for viscosity and density determination.

References

An In-depth Technical Guide to the Water Miscibility of 1-Ethyl-3-methylimidazolium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water miscibility of the ionic liquid 1-Ethyl-3-methylimidazolium methanesulfonate, often abbreviated as [EMIM][MeSO3]. This document consolidates key data, outlines experimental methodologies for miscibility determination, and presents logical frameworks to understand the physicochemical interactions governing this behavior.

Core Topic: Water Miscibility of [EMIM][MeSO3]

1-Ethyl-3-methylimidazolium methanesulfonate is a hydrophilic ionic liquid, a classification defined by its complete miscibility with water across all compositions at ambient and elevated temperatures. Its strong affinity for water is attributed to the hydrophilic nature of both its cation, 1-ethyl-3-methylimidazolium, and its anion, methanesulfonate. This high degree of water miscibility is a critical property influencing its application in various fields, including as a desiccant, a solvent for biomass processing, and in electrochemical systems.[1][2]

The interaction energy between [EMIM][MeSO3] and water molecules is significantly strong, estimated to be in the range of 45-49 kJ/mol. This is approximately 20% greater than the interaction energy between water molecules themselves, which explains the strong hygroscopic nature of this ionic liquid.[3][4] Studies have been conducted on the thermophysical properties of [EMIM][MeSO3]-water mixtures over the entire concentration range and at various temperatures (e.g., 293.15 K to 363 K), confirming the absence of a miscibility gap under these conditions.[5][6]

Data Presentation: Thermophysical Properties of Aqueous [EMIM][MeSO3] Solutions

The following tables summarize key quantitative data from the literature regarding the properties of [EMIM][MeSO3] and its aqueous solutions.

Table 1: General Properties of 1-Ethyl-3-methylimidazolium Methanesulfonate

| Property | Value | Reference |

| Molecular Formula | C7H14N2O3S | [2] |

| Molecular Weight | 206.26 g/mol | [2] |

| Density | 1.24 g/cm³ (at 23 °C) | [2] |

| Viscosity | 135 cP (at 25 °C) | [2] |

| Melting Point | 24 °C | [2] |

| Purity | >99% | [2] |

Table 2: Vapor-Liquid Equilibrium (VLE) Data for the [EMIM][MeSO3]–Water System

This table presents a selection of experimental VLE data, where x(H₂O) is the mole fraction of water in the liquid phase and P(H₂O) is the partial pressure of water. The data illustrates the non-ideal behavior of the mixture due to strong intermolecular interactions.

| Temperature (K) | x(H₂O) | P(H₂O) (kPa) | Reference |

| 303.15 | 0.182 | 1.12 | [4] |

| 303.15 | 0.498 | 2.89 | [4] |

| 303.15 | 0.921 | 4.35 | [4] |

| 333.15 | 0.182 | 4.54 | [4] |

| 333.15 | 0.498 | 11.75 | [4] |

| 333.15 | 0.921 | 17.77 | [4] |

| 363.15 | 0.182 | 14.18 | [4] |

| 363.15 | 0.498 | 36.68 | [4] |

| 363.15 | 0.921 | 55.49 | [4] |

Table 3: Density of [EMIM][MeSO3]–Water Mixtures at 298.15 K

The density of the mixtures varies with the mole fraction of water, x(H₂O).